molecular formula C19H22N2O3 B269170 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide

Cat. No. B269170
M. Wt: 326.4 g/mol
InChI Key: ULOPOMANUKEMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It was first synthesized in 1992 by scientists at the Japanese pharmaceutical company, Takeda Chemical Industries. FTY720 has been shown to have immunosuppressive, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on various cell types, including immune cells and neurons. By binding to these receptors, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide prevents immune cells from leaving lymphoid organs and entering the bloodstream, thereby reducing inflammation and autoimmunity. 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide also has direct effects on neurons, promoting their survival and preventing their degeneration.
Biochemical and Physiological Effects:
4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, and inhibits their activation and proliferation. 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide also reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. In addition, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide promotes the differentiation of regulatory T cells, which are important for maintaining immune tolerance. 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has also been shown to have neuroprotective effects, promoting the survival of neurons and preventing their degeneration.

Advantages and Limitations for Lab Experiments

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying immune and neurological processes. 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide is also relatively stable and easy to handle. However, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has several limitations. Its low yield and complex synthesis make it expensive and difficult to obtain in large quantities. In addition, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide. Another area of interest is the investigation of 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide's effects on other diseases, such as Alzheimer's disease and stroke. Additionally, there is interest in developing new compounds that target S1P receptors with greater selectivity and potency than 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide. Finally, there is ongoing research on the use of 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide as a potential therapy for COVID-19, due to its immunomodulatory effects.

Synthesis Methods

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide is synthesized from 2-amino-2-methyl-1-propanol and 4-chlorobenzoyl chloride, followed by reaction with phenoxypropanoic acid and propylamine. The final product is obtained through purification by recrystallization. The synthesis of 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide is a complex process, and its yield is relatively low.

Scientific Research Applications

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. In multiple sclerosis, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been shown to reduce the frequency of relapses and delay the progression of disability. In rheumatoid arthritis, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been shown to reduce joint inflammation and bone destruction. In cancer, 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been shown to induce cell death in various cancer cell lines.

properties

Product Name

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-(2-phenoxypropanoylamino)-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-13-20-19(23)15-9-11-16(12-10-15)21-18(22)14(2)24-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

ULOPOMANUKEMFH-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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